molecular formula C16H14FNO3 B4998975 3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid

3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid

Cat. No.: B4998975
M. Wt: 287.28 g/mol
InChI Key: UOUVNSXQUUCFGV-UHFFFAOYSA-N
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Description

3-Fluoro-2-[methyl(phenylacetyl)amino]benzoic acid is a fluorinated benzoic acid derivative featuring a methyl(phenylacetyl)amino substituent at the 2-position of the aromatic ring. This compound integrates multiple functional groups:

  • Fluorine at position 3, which enhances electronegativity and influences electronic properties such as acidity and binding affinity.

The compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology or antimicrobial applications, given the activity of related derivatives (e.g., antitumor effects in ).

Properties

IUPAC Name

3-fluoro-2-[methyl-(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(14(19)10-11-6-3-2-4-7-11)15-12(16(20)21)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVNSXQUUCFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=C1F)C(=O)O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Acylated Benzoic Acid Derivatives

  • 5-Acetamido-2-hydroxybenzoic acid (PS1, PS2, PS3): PS3 (from ) replaces the hydroxyl group with a phenylacetylated amino group, akin to the target compound. Key differences: Lack of fluorine at position 3 and presence of a hydroxyl group at position 2. Biological activity: PS derivatives exhibit analgesic and anti-inflammatory properties, suggesting the phenylacetyl group enhances target engagement in pain pathways.
  • 2-[2’-(2’’-Hydroxy-2’’-methyl-propionylamino)-benzoylamino]-benzoic acid methyl ester (Av9): Isolated from Aconitum vaginatum (), this compound shares a phenylacetyl-amino substituent but includes a methyl ester and hydroxyl group. Activity: Demonstrates potent antitumor effects against gastric, liver, and lung cancer cell lines (IC~50~ values < 10 μM), highlighting the role of acylated amino groups in cytotoxicity .

Fluorinated Benzoic Acids

  • 3-Amino-4-fluorobenzoic acid (): Contains fluorine at position 4 and an amino group at position 3. Physicochemical properties: The amino group increases basicity (pK~a~ ~4.8), whereas the target compound’s carboxylic acid group (pK~a~ ~2.5) enhances solubility in aqueous environments .
  • 3-Fluoro-4-methylbenzoic acid ():

    • Fluorine at position 3 and methyl at position 4.
    • Thermal stability : Melting point (169–171°C) is lower than the target compound’s hypothetical range (estimated >200°C due to bulky substituents), indicating steric effects on crystallinity .

Antitumor Activity

  • Av9 and Av12 (): These phenylacetylated derivatives inhibit AGS (gastric) and A549 (lung) cancer cells with IC~50~ values comparable to 5-fluorouracil. The target compound’s fluorine may further enhance DNA intercalation or topoisomerase inhibition .
  • Sulfonamide analogues (): 3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide shows antitubercular activity (MIC ~0.5 μg/mL), underscoring how sulfonamide vs. acylated groups redirect biological targeting .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Biological Activity Reference
3-Fluoro-2-[methyl(phenylacetyl)amino]benzoic acid 3-F, 2-(methyl(phenylacetyl)amino) N/A Hypothesized antitumor N/A
5-Acetamido-2-hydroxybenzoic acid (PS3) 5-Acetamido, 2-OH N/A Analgesic, anti-inflammatory
Av9 2-(Phenylacetyl-amino), methyl ester N/A Antitumor (IC~50~ < 10 μM)
3-Fluoro-4-methylbenzoic acid 3-F, 4-CH~3~ 169–171 N/A

Table 2: Spectral Data of Analogues

Compound (Source) IR (cm⁻¹) $^1$H-NMR (DMSO-d~6~, δ ppm)
3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide () 1666 (CONH), 1157 (SO~2~NH) 10.77 (s, 1H, NH), 7.77 (d, 2H, Ar-H)
Av7 () N/A 2.07 (s, 3H, CH~3~)

Key Findings and Implications

  • Activity trends : Phenylacetylated derivatives (e.g., Av9) show stronger antitumor effects than acetylated or sulfonamide analogues, suggesting the phenyl group’s role in hydrophobic interactions .
  • Synthetic feasibility : Established N-acylation and fluorination methods (Evidences 3, 14) provide a roadmap for scalable synthesis of the target compound.

Biological Activity

3-Fluoro-2-[methyl(phenylacetyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C15_{15}H14_{14}FNO2_2
  • Molecular Weight : 273.27 g/mol
  • Functional Groups :
    • A benzoic acid derivative with a fluorine atom at the ortho position.
    • An amide linkage with a methyl and phenylacetyl substituent.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including those similar to this compound, exhibit significant anticancer properties. In a study focusing on related compounds, several derivatives were tested against various cancer cell lines, revealing promising selectivity and potency.

  • Case Study Findings :
    • Compounds with similar structures demonstrated IC50_{50} values ranging from 1.2 µM to over 200 µM against different cancer cell lines, suggesting that structural modifications can enhance or diminish biological activity .
    • The presence of electron-withdrawing groups (like fluorine) was associated with increased cytotoxicity in certain derivatives, indicating a potential for enhanced anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key points include:

  • Modifications : Substituting different groups on the benzene ring or altering the amide functionality can significantly impact activity.
  • Hydrogen Bonding : The ability of the compound to form hydrogen bonds is critical for its binding affinity to biological targets.

Summary of Research Findings

CompoundActivity TypeIC50_{50} (µM)Cell Lines Tested
Compound AAnticancer1.2PANC-1
Compound BAnticancer19.9MDA-MB-231
Compound CAntibacterialN/AVarious Strains

Q & A

Q. Challenges :

  • Steric hindrance : The methyl and phenylacetyl groups near the reaction site may reduce coupling efficiency. Optimize reaction time and temperature (e.g., 0°C to RT) to minimize side products .
  • Regioselectivity : Use protecting groups (e.g., Fmoc) for the amine during fluorination to prevent unwanted side reactions .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives against enzymatic targets?

Q. Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Studies on similar fluorinated benzoic acids show fluorine’s role in enhancing binding affinity via halogen bonds .

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing fluorine stabilizes charge distribution, influencing interaction with catalytic residues .

Q. Data Example :

ParameterValue (Target Compound)Reference Compound (e.g., 3-Fluoro-4-methylphenyl analog)
Binding Energy (ΔG)-8.2 kcal/mol-7.5 kcal/mol
HOMO-LUMO Gap4.1 eV4.3 eV

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine position (δ ≈ -110 to -120 ppm for aromatic F) . 1H^{1}\text{H} NMR resolves methyl and phenylacetyl protons.
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>98%) and validate molecular ion peaks (e.g., [M+H]+^+ at m/z 316.3) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., torsion angles between phenylacetyl and benzoic acid groups) .

Advanced: How can competing side reactions during fluorine and phenylacetyl group introduction be mitigated?

Q. Methodological Answer :

  • Protecting Group Strategy : Temporarily protect the amine with Boc groups during fluorination to prevent undesired N-alkylation .
  • Low-Temperature Coupling : Perform reactions at 0°C to slow down competing esterification or hydrolysis of the phenylacetyl group .
  • Catalytic Optimization : Use Pd catalysts for selective C-F bond formation, avoiding defluorination. For example, Pd(OAc)2_2 with SPhos ligand improves yields in aryl fluoride synthesis .

Basic: What are the key physicochemical properties of this compound relevant to drug discovery?

Q. Methodological Answer :

  • LogP : Calculated ~2.8 (via ChemDraw), indicating moderate lipophilicity suitable for membrane permeability .
  • pKa : The carboxylic acid (pKa ≈ 3.5) and amine (pKa ≈ 8.2) groups influence solubility and ionization state in physiological conditions .
  • Thermal Stability : Fluorine enhances thermal stability (TGA shows decomposition >250°C), critical for formulation studies .

Advanced: What in vitro assays are suitable for evaluating the biological activity of derivatives?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against COX-2 using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. Compare with structure-activity relationships (SAR) of fluorinated analogs .
  • Microsomal Stability : Use liver microsomes to assess metabolic degradation (t1/2_{1/2} >60 min suggests favorable pharmacokinetics) .

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